molecular formula C8H16O2 B14426050 (3R,4S)-3,4-Dipropyl-1,2-dioxetane CAS No. 83929-09-3

(3R,4S)-3,4-Dipropyl-1,2-dioxetane

Cat. No.: B14426050
CAS No.: 83929-09-3
M. Wt: 144.21 g/mol
InChI Key: MPTCXCHFVQCTFK-OCAPTIKFSA-N
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Description

(3R,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-3,4-Dipropyl-1,2-dioxetane typically involves the reaction of appropriate alkenes with peroxy acids. The process is stereospecific, ensuring the correct configuration of the product. Common reagents include meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid .

Industrial Production Methods

The stability and reactivity of these reagents make them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3R,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological oxidation processes.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of (3R,4S)-3,4-Dipropyl-1,2-dioxetane involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often lead to the formation of new chemical bonds or the cleavage of existing ones, depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Dipropyl-1,2-dioxetane
  • (2S,3S)-2,3-Dipropyl-1,2-dioxetane
  • (3R,4R)-3,4-Dipropyl-1,2-dioxetane

Uniqueness

(3R,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This stereochemistry can lead to different reaction pathways and products compared to its isomers .

Properties

CAS No.

83929-09-3

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(3S,4R)-3,4-dipropyldioxetane

InChI

InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8+

InChI Key

MPTCXCHFVQCTFK-OCAPTIKFSA-N

Isomeric SMILES

CCC[C@@H]1[C@@H](OO1)CCC

Canonical SMILES

CCCC1C(OO1)CCC

Origin of Product

United States

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